molecular formula C13H8FN3O2 B6095522 N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide

N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide

Cat. No.: B6095522
M. Wt: 257.22 g/mol
InChI Key: SFVADRRSDLPVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide, also known as BF-168, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been utilized in various biological and biochemical studies due to its unique properties.

Mechanism of Action

N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide works by binding to specific molecules or structures in cells, which then emits a fluorescent signal upon excitation. The fluorescent signal can be detected using a fluorescence microscope or other imaging techniques. The binding of this compound to specific molecules or structures allows for the visualization of these structures in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the physiology of cells. It has been used in live-cell imaging studies without affecting cell viability or function. This compound has also been shown to be stable under physiological conditions, making it an ideal probe for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide is its high sensitivity and specificity. It has a high signal-to-noise ratio, which allows for the detection of low levels of molecules or structures in cells. This compound is also easy to use and can be applied to a wide range of biological and biochemical studies.
One of the limitations of this compound is its limited photostability, which can affect long-term imaging studies. It is also sensitive to pH changes, which can affect its fluorescence properties. This compound is also relatively expensive compared to other fluorescent probes, which can limit its use in some studies.

Future Directions

There are several future directions for the use of N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide in scientific research. One area of interest is the development of new derivatives of this compound with improved photostability and fluorescence properties. Another area of interest is the application of this compound in in vivo imaging studies, which could provide insights into the dynamics of biological processes in living organisms. Additionally, this compound could be utilized in drug discovery studies to identify new targets for drug development.

Synthesis Methods

The synthesis of N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-amino-1,3-benzoxazole to produce 2-(4-fluorobenzamido)-1,3-benzoxazole. This intermediate is then reacted with 4-nitrobenzoyl chloride to produce this compound.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-yl-4-fluorobenzamide has been extensively used in scientific research as a fluorescent probe. It has been utilized in various biological and biochemical studies, including imaging of intracellular structures, protein-protein interactions, and enzyme activity. This compound has also been used to study the dynamics of lipid droplets in living cells and the localization of proteins in cell membranes.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVADRRSDLPVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.